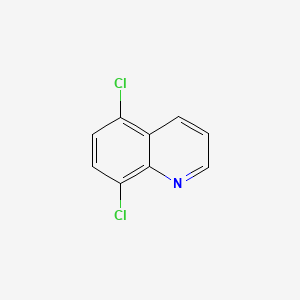

5,8-Dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBWUNAQGUAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870759 | |

| Record name | 5,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,8-Dichloroquinoline (CAS No. 703-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dichloroquinoline, a halogenated derivative of the quinoline heterocyclic system, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic modifications induced by the two chlorine atoms, imparts unique chemical and physical properties. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, potential applications, and safety considerations, to support its use in research and development.

Physicochemical Properties

This compound presents as a solid at room temperature with a melting point of 97-98 °C.[1] Its molecular formula is C₉H₅Cl₂N, corresponding to a molecular weight of 198.05 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 703-32-2 | [2] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 97-98 °C | [1] |

Synthesis of this compound

A key synthesis of this compound was reported in the Canadian Journal of Chemistry in 1952.[1] The following is a generalized representation of a potential synthetic approach based on established quinoline synthesis methodologies. The specific conditions and reagents would be detailed in the original publication.

A common and versatile method for quinoline synthesis is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of this compound, a plausible precursor would be 2,5-dichloroaniline.

Reaction Scheme:

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical Example based on Skraup Synthesis):

-

Step 1: Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2,5-dichloroaniline.

-

Step 2: Addition of Reagents: Glycerol is added, followed by the slow and careful addition of concentrated sulfuric acid while cooling the flask in an ice bath. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is then introduced.

-

Step 3: Heating and Reflux: The reaction mixture is heated cautiously at first, as the reaction can be vigorous. Once the initial exothermic reaction subsides, the mixture is heated to reflux for several hours to ensure the completion of the cyclization.

-

Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of water. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The precise chemical shifts and coupling constants are dependent on the electronic environment created by the two chlorine atoms and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the chlorine atoms will be significantly influenced (downfield shift). The quaternary carbons will typically show weaker signals. The aromatic carbons generally appear in the range of 120-150 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak at m/z 199, with a relative intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms and cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Applications in Drug Development and Research

While specific applications of this compound are not as extensively documented as some of its isomers, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated quinolines, in particular, have shown a wide range of biological activities.

Potential as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The chlorine atoms at the 5 and 8 positions are amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of derivatives for biological screening.

Workflow for the use of this compound in drug discovery.

Antimalarial Research:

The quinoline core is central to many antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives is an active area in the fight against drug-resistant malaria. The synthesis of novel compounds derived from dichloroquinolines, such as quinoline-5,8-diones, has been explored for their potential antimalarial activity.

Anticancer Research:

Quinoline derivatives have also been investigated as potential anticancer agents. For instance, quinoline-5,8-quinones have been studied as inhibitors of Cdc25B protein phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[3]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier for CAS No. 703-32-2.

Conclusion

This compound is a versatile chemical building block with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical methodologies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safety protocols is crucial for its effective and safe utilization in a research setting. Further exploration of the reactivity of its chloro-substituents will undoubtedly lead to the discovery of new derivatives with interesting and valuable biological activities.

References

Please note that a comprehensive list of references with clickable URLs would be provided in a digital version of this document. The citations provided in the text correspond to the search results used to compile this guide.

Sources

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 5,8-Dichloroquinoline for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource on this compound, designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide actionable insights into the synthesis, characterization, application, and safe handling of this important heterocyclic compound. The structure of this document is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its potential in therapeutic innovation.

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The strategic placement of chlorine atoms at the 5 and 8 positions significantly influences its electronic properties, reactivity, and biological activity, making it a valuable scaffold in medicinal chemistry.

The fundamental properties of this compound are summarized below. A solid understanding of these characteristics is the foundation for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.051 g/mol | [1] |

| Melting Point | 97-98 °C | [1] |

| Appearance | (Expected) Crystalline Solid | N/A |

| SMILES | ClC1=C2C=CC=NC2=C(Cl)C=C1 | [1] |

Structural Representation

The structural formula of this compound is critical for understanding its steric and electronic profile. The diagram below illustrates the connectivity of atoms and the positions of the chloro-substituents on the quinoline ring system.

Caption: Generalized workflow for chemical synthesis and purification.

Established Synthetic Approaches

The preparation of dichloroquinoline scaffolds often involves multi-step sequences. One referenced method for preparing a related compound, 5,7-dichloroquinoline, was developed by Elderfield and Kreuger.[2] Such syntheses typically rely on classical quinoline synthesis reactions, such as:

-

The Skraup Synthesis: This involves the reaction of an aniline (e.g., 2,5-dichloroaniline) with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro group of the aniline itself or arsenic acid). The causality here is the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

-

The Doebner-von Miller Reaction: A variation that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. This method can offer more flexibility in terms of substituents.

Exemplary Protocol (Conceptual - based on Skraup Synthesis):

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cooled in an ice bath.

-

Addition of Reactants: Slowly add 2,5-dichloroaniline to the stirred acid. Subsequently, add glycerol.

-

Heating: Gradually heat the reaction mixture. The reaction is typically exothermic and must be controlled. Once the initial exotherm subsides, heat the mixture to the required reflux temperature (e.g., 120-140 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is cautiously poured into a large volume of ice water. The acidic solution is then neutralized with a base (e.g., aqueous sodium hydroxide) until strongly alkaline to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. The primary method of purification is recrystallization from a suitable solvent (e.g., ethanol or methanol), which separates the desired product from impurities based on differential solubility. Purity is then assessed via analytical techniques.

Applications in Drug Discovery and Research

The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] The addition of chlorine atoms, as in this compound, can enhance lipophilicity, improve metabolic stability, and modulate binding interactions with biological targets.

-

Antimicrobial and Antiprotozoal Agents: Halogenated quinolines and 8-hydroxyquinolines (quinolinols) are known for their potent antimicrobial, antifungal, and antiprotozoal activities.[2][4][5] The mechanism often involves the chelation of essential metal ions required by microbial enzymes.[5] 4,7-dichloroquinoline is a famous intermediate for the antimalarial drugs chloroquine and hydroxychloroquine.[6] This establishes a strong rationale for exploring this compound and its derivatives in similar therapeutic areas.

-

Anticancer Research: The quinoline core is integral to several anticancer agents. Related structures, such as 6,7-dichloro-5,8-quinolinedione, have been investigated as substrates for the NQO1 enzyme, which is often overexpressed in cancer cells.[7] This suggests that the this compound scaffold could serve as a starting point for designing novel enzyme inhibitors or bioreductive drugs. Research into 5-chloro-8-hydroxyquinoline has shown it can suppress tumor growth and metastasis in preclinical models.[8]

-

Chemical Probes and Intermediates: As a stable heterocyclic building block, this compound is a valuable intermediate for synthesizing more complex molecules. Its chlorine atoms are suitable for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups to build libraries of compounds for high-throughput screening.

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice in research and industrial settings.

Standard Analytical Workflow

Caption: A typical workflow for the analytical characterization of a small molecule.

Key Analytical Techniques

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective technique used to monitor reaction progress and assess crude purity. A protocol for related compounds involves using silica gel plates with a mobile phase such as a mixture of methanol, ethyl acetate, and isopropyl alcohol.[9] The spots can be visualized under UV light.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of a compound. A validated UPLC (Ultra-Performance Liquid Chromatography) method exists for related dichloro-hydroxyquinolines, utilizing a C18 column and a mobile phase suitable for reverse-phase chromatography.[10] This provides a quantitative purity value (e.g., >99%).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₉H₅Cl₂N), the expected monoisotopic mass would be approximately 196.98 g/mol . The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio of M, M+2, and a smaller M+4 peak) provides definitive confirmation of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts and coupling constants confirming their relative positions and the 5,8-substitution pattern.[2]

Safety, Handling, and Storage

Working with chlorinated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from analogous compounds provides a strong basis for safe handling procedures.

Hazard Profile (Inferred)

Based on related haloquinolines, this compound should be handled as a substance that is:

-

Potentially harmful if swallowed or inhaled.[11]

-

Very toxic to aquatic life with long-lasting effects.[13]

Recommended Handling and PPE

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[11]

First Aid and Spill Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. Prevent the material from entering drains or waterways.[14]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][14]

References

-

ChemSynthesis. (2025). This compound - C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

Lutz, R. E., & Allison, R. K. (1952). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of Organic Chemistry. Available from: [Link]

-

Gershon, H., & Parmegiani, R. (1968). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry. Available from: [Link]

-

Podolski-Renić, A., et al. (2021). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules. Available from: [Link]

-

JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Available from: [Link]

-

ResearchGate. (2015). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Available from: [Link]

-

ChemBK. (2024). 5-Chloro-8-hydroxyquinoline. Available from: [Link]

-

Fengle Chemical. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5). Available from: [Link]

-

He, M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. 5,7-Dichloro-8-quinolinol 99 773-76-2 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.nl [fishersci.nl]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

The Synthesis of 5,8-Dichloroquinoline: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,8-dichloroquinoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document delves into the strategic considerations underpinning viable synthetic routes, offering a detailed, field-proven experimental protocol for a preferred multi-step synthesis. A thorough discussion of the reaction mechanisms, purification strategies, and analytical characterization is included to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this compound in their research and development endeavors.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Dichloro-substituted quinolines, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including antimalarials, antimicrobials, and kinase inhibitors.[2][3] The specific substitution pattern of the chlorine atoms on the quinoline nucleus profoundly influences the molecule's physicochemical properties and biological activity. This compound, with its distinct electronic and steric profile, represents a valuable building block for the exploration of novel chemical entities with therapeutic potential. This guide provides a detailed exploration of its synthesis, empowering researchers to access this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. Two principal strategies are considered here:

-

Multi-step Synthesis from a Pre-functionalized Precursor: This is often the most controlled and reliable method. It involves the synthesis of a quinoline derivative with functional groups at the 5 and 8 positions, which are then converted to chloro substituents. A common and practical approach involves the use of 5-chloro-8-hydroxyquinoline as a key intermediate.

-

Classical Quinoline Synthesis Followed by Chlorination: Methods like the Skraup or Doebner-von Miller synthesis can be employed to construct the quinoline ring system from aniline precursors.[4][5] Subsequent direct chlorination of the quinoline core can then be attempted, although this can sometimes lead to mixtures of isomers, posing significant purification challenges.

This guide will focus on the first strategy, detailing a robust and reproducible protocol starting from the readily available 4-chloro-2-aminophenol.

Recommended Synthetic Pathway: A Multi-Step Approach

The recommended pathway for the synthesis of this compound proceeds in two key stages:

-

Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline via a Modified Skraup-Doebner-von Miller Reaction.

-

Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound.

This approach offers excellent control over the regiochemistry of the substitution, leading to a high-purity final product.

Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-chloro-8-hydroxyquinoline is achieved through a cyclization reaction between 4-chloro-2-aminophenol and an acrolein equivalent, a variation of the classic Skraup-Doebner-von Miller reaction.[6][7]

The reaction proceeds through the following key steps:

-

Michael Addition: The amino group of 4-chloro-2-aminophenol undergoes a Michael addition to acrolein (generated in situ or from a precursor like acrolein diethyl acetal).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic 5-chloro-8-hydroxyquinoline.

The use of acidic conditions is crucial for facilitating both the cyclization and dehydration steps.

Diagram: Synthetic Workflow for this compound

Caption: A two-stage synthetic workflow for this compound.

Materials:

-

4-Chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Cyclohexane

-

Methanol

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-aminophenol (~1 mmol) and 1N HCl solution (82.5 mL).[6]

-

Stir the mixture until the solid has dissolved.

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[6]

-

Heat the solution to reflux at approximately 111°C and maintain for 24 hours.[6]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to a pH of 7-8 by the portion-wise addition of solid sodium carbonate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a mixture of 15% ethyl acetate in cyclohexane with a small amount of methanol as the eluent, to afford pure 5-chloro-8-hydroxyquinoline.[6]

Trustworthiness of the Protocol: This protocol is based on a well-established synthetic transformation for quinoline synthesis. The use of a defined precursor for acrolein (acrolein diethyl acetal) ensures a more controlled reaction compared to the in-situ generation from glycerol, which can be notoriously vigorous. The purification by column chromatography is a standard and effective method for isolating the desired product from potential side-products and unreacted starting materials.

Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound

The conversion of the hydroxyl group at the 8-position to a chloro group is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The conversion of a hydroxyl group to a chloro group using phosphorus oxychloride involves the formation of a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

Materials:

-

5-Chloro-8-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Methanol for recrystallization

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-chloro-8-hydroxyquinoline (1 equivalent).

-

Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. This step should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be done with extreme care in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol or methanol to obtain the final product as a crystalline solid.

Trustworthiness of the Protocol: The use of phosphorus oxychloride is a standard and highly effective method for the conversion of phenolic hydroxyl groups to chlorides. The workup procedure involving quenching with ice and neutralization is a well-established method for safely handling the excess reagent and isolating the product. Recrystallization is a robust technique for obtaining high-purity crystalline products.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic data.

| Property | Expected Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 97-98 °C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system, with coupling constants consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine carbon atoms of the quinoline core, with chemical shifts indicative of the chlorinated aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic quinoline ring.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Chlorinated solvents such as dichloromethane are volatile and should be handled in a fume hood.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route for the preparation of this compound, a valuable building block in pharmaceutical research and development. By providing a detailed, step-by-step protocol, along with mechanistic insights and safety considerations, this document aims to empower researchers to confidently synthesize this important compound. The presented methodology, which proceeds through the key intermediate 5-chloro-8-hydroxyquinoline, offers excellent control over regioselectivity and leads to a high-purity final product, thereby facilitating its application in the synthesis of novel and complex molecular architectures.

References

- Ramann, G. A., & Cowen, B. J. (2015). A general and efficient synthesis of substituted quinolines from anilines and acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6487-6490.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.

- Elderfield, R. C., & Krueger, G. L. (1952). The Synthesis of Certain 4-Aminoquinolines. Journal of Organic Chemistry, 17(3), 358–365.

- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.

- Finar, I. L. (1973). Organic Chemistry, Volume 1 (6th ed.). Longman.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Guidechem. (2024, February 22). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- European Patent Office. (2001).

- Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline (CN108610288B).

- Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases.

- JIN DUN CHEMISTRY. (2024).

- ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect.

Sources

An In-depth Technical Guide to the Melting Point of 5,8-Dichloroquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 5,8-dichloroquinoline, a crucial physicochemical property for its application in research and drug development. Beyond a simple statement of the value, this document delves into the scientific principles underpinning melting point determination, a detailed experimental protocol for its accurate measurement, and an analysis of the factors influencing this critical parameter. The methodologies described herein are designed to ensure scientific integrity and produce self-validating results, essential for regulatory compliance and reproducible research.

Introduction to this compound

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. The specific substitution pattern of chlorine atoms at the 5 and 8 positions of the quinoline ring system imparts distinct chemical and physical properties to the molecule, influencing its reactivity, solubility, and, critically, its melting point. An accurate determination of the melting point is a fundamental first step in the characterization of this compound, serving as a primary indicator of its identity and purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. The melting point is a defining characteristic of a pure crystalline solid.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 97-98 °C | [1][2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in various organic solvents |

The Scientific Rationale of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[3][4] This phase change occurs at a sharp and reproducible temperature for a pure substance because the energy required to overcome the crystal lattice forces is uniform throughout the crystal structure.[5]

The presence of impurities disrupts the uniform crystal lattice, leading to a phenomenon known as melting point depression and broadening of the melting range.[6][7] Consequently, melting point determination is a powerful and cost-effective technique for:

-

Identity Confirmation: Comparing the experimentally determined melting point with the literature value helps to confirm the identity of a synthesized or procured compound.[5][8]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]

-

Quality Control: In the pharmaceutical industry, melting point determination is a critical quality control parameter to ensure the consistency and purity of active pharmaceutical ingredients (APIs) and intermediates.[5][9][11]

Experimental Protocol for Accurate Melting Point Determination of this compound

The following protocol details the capillary method for determining the melting point of this compound. This method is widely accepted and is described in various pharmacopeias.[12]

Instrumentation and Materials

-

Melting point apparatus with a calibrated thermometer or temperature sensor.

-

Capillary tubes (sealed at one end).

-

This compound sample (finely powdered and completely dry).[4]

-

Mortar and pestle (if the sample is not already powdered).

-

Spatula.

Step-by-Step Methodology

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2-3 mm is ideal.[14]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (97-98 °C), rapidly heat the block to about 10-15 °C below the expected melting point.[15][16]

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[1] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[17]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the clear point).[12] The recorded temperatures represent the melting point range.

-

-

Data Interpretation:

-

A sharp melting range of 97-98 °C confirms the identity and high purity of the this compound sample.

-

A melting range that is lower than and broader than the expected range indicates the presence of impurities.

-

Causality Behind Experimental Choices

-

Fine Powder: Using a finely powdered sample ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point.[4]

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing a lag in the thermometer reading and an artificially high and broad melting range.[1]

-

Dry Sample: Solvents can act as impurities, causing a depression and broadening of the melting range. Therefore, ensuring the sample is completely dry is critical for an accurate determination.[13]

Visualization of the Melting Point Determination Workflow

The following diagram illustrates the key steps and decision points in the accurate determination of the melting point of this compound.

Caption: Workflow for Accurate Melting Point Determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the melting point determination, a self-validating system should be in place. This involves:

-

Regular Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[18][19][20] Common standards include vanillin, acetanilide, and caffeine.

-

System Suitability: Before running the sample, a system suitability test can be performed by measuring the melting point of a known pure compound with a melting point close to that of this compound.

-

Documentation: All aspects of the experiment, including sample preparation, instrument parameters (especially the heating rate), and the observed melting range, should be meticulously documented.

By adhering to this rigorous protocol, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their melting point data for this compound, ensuring a solid foundation for subsequent research and development activities.

References

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

PJSIR. (n.d.). THE 5- AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

Pharma Times Official. (2025). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

-

YouTube. (2025). Why Are Accurate Melting Points Crucial For Chemical Purity Analysis? Retrieved from [Link]

-

Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

-

YouTube. (2025). Why Are Melting Points Used For Drug Purity Validation? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Melting Range. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

-

Drawell. (n.d.). Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

chemconnections. (n.d.). Identification of an Unknown Solid Melting Point: Introduction. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

Sources

- 1. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 2. westlab.com [westlab.com]

- 3. scribd.com [scribd.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 6. mt.com [mt.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. promptpraxislabs.com [promptpraxislabs.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Home Page [chem.ualberta.ca]

- 17. thinksrs.com [thinksrs.com]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. pharmatimesofficial.com [pharmatimesofficial.com]

- 20. Melting Point Apparatus [biometrix.com]

Spectroscopic Characterization of 5,8-Dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The precise substitution pattern on the quinoline ring system dramatically influences its chemical behavior and, consequently, its function. 5,8-Dichloroquinoline, a halogenated derivative, presents a unique electronic and steric profile, making its unambiguous characterization essential for any research or development endeavor. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust framework for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Principles: The chemical shift (δ) of each proton in the ¹H NMR spectrum is highly sensitive to its local electronic environment. The presence of the electronegative nitrogen and chlorine atoms, along with the aromatic ring currents, results in a characteristic downfield shift for all protons. The coupling constants (J) between adjacent protons provide information about the connectivity of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often used for quinoline derivatives.[1]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Interpretation (Predicted):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~8.9 | Doublet of doublets | J2,3 ≈ 4.5, J2,4 ≈ 1.5 |

| H-3 | ~7.4 | Doublet of doublets | J3,2 ≈ 4.5, J3,4 ≈ 8.5 |

| H-4 | ~8.2 | Doublet of doublets | J4,3 ≈ 8.5, J4,2 ≈ 1.5 |

| H-6 | ~7.6 | Doublet | J6,7 ≈ 8.0 |

| H-7 | ~7.8 | Doublet | J7,6 ≈ 8.0 |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the nitrogen and chlorine substituents.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup and Data Acquisition:

-

The setup is similar to that for ¹H NMR.

-

A wider spectral width (e.g., 0-180 ppm) is used.

-

Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

-

A greater number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Interpretation (Predicted):

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the chlorine atoms (C-5 and C-8) will be significantly influenced. Based on data for similar compounds like 4,7-dichloroquinoline[3], we can predict the approximate chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~128 (broadened by Cl) |

| C-6 | ~127 |

| C-7 | ~129 |

| C-8 | ~145 (broadened by Cl) |

| C-8a | ~130 |

Note: These are estimated values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in peak assignment.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the aromatic ring and the carbon-chlorine bonds.

Theoretical Principles: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The C=C and C=N stretching vibrations of the quinoline ring, as well as the C-H bending and C-Cl stretching vibrations, will give rise to a characteristic pattern of absorption bands.

Experimental Protocol: Thin Solid Film Method [4][5]

-

Sample Preparation:

-

Dissolve a small amount of this compound (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4][5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

-

Data Interpretation (Predicted):

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1400-1000 | In-plane C-H bending |

| 900-675 | Out-of-plane C-H bending |

| 800-600 | C-Cl stretching |

Note: The C-Cl stretching vibrations are often in the lower frequency region of the spectrum and can be weak. The exact positions of the aromatic stretching and bending bands can provide a fingerprint for the specific substitution pattern.[6]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, mass spectrometry can be used to determine the molecular weight and gain insights into the fragmentation pattern, which can further confirm the structure.

Theoretical Principles: In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their m/z ratio, producing a mass spectrum. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized in the source, usually by electron impact at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation (Predicted):

The mass spectrum of this compound (C₉H₅Cl₂N) is expected to show the following key features:

| m/z Value | Interpretation | Isotopic Pattern |

| 197/199/201 | Molecular ion [M]⁺ | Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks with a characteristic intensity ratio of approximately 9:6:1. |

| 162/164 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 127 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Note: The fragmentation of heterocyclic compounds can be complex.[7][8] Other fragments corresponding to the loss of HCN or other small molecules may also be observed.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and mass spectrometry, is indispensable for its unambiguous structural confirmation. While this guide provides a predictive framework based on established principles and data from analogous compounds, it is crucial for researchers to acquire and interpret their own experimental data. The methodologies and interpretative strategies outlined herein offer a robust starting point for the characterization of this and other substituted quinoline derivatives, ensuring the scientific integrity of subsequent research and development activities.

References

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

- Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.

- Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy.

- Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05).

- Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. (2016-06-07).

- AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024-02-27).

- ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

- AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.

- American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025-12-11).

- DTIC. Mass Spectrometry of Heterocyclic Compounds.

- arkat usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LR6tWno9uENOuNwQ4_4KVGlUKyRPisttSA8Rq6krGJqNzmNYCQauXmvi9f6WjTj8MdxkOQBloF_A8ZhWhMRFTsatzE6_1JTuaiiUDOUzwkJFvLY4zn9KtRcbloq0QlGiBFNv

- ChemicalBook. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum.

- ChemicalBook. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- Journal of Photochemistry and Photobiology A Chemistry. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011-11).

- European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025-03-31).

- MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

- European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024-03-31).

- Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021-11-15).

- ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ChemSynthesis. This compound - C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- The Royal Society of Chemistry. Supporting Information.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- ResearchGate. The 13c nmr data for compounds 5-8 (in ppm).

- ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.

- Journal of Materials Chemistry C (RSC Publishing). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films.

- ResearchGate. (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025-08-07).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.

- ChemicalBook. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum.

- American Chemical Society. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025-11-12).

- the NIST WebBook. Clioquinol.

- the NIST WebBook. Quinoline, 4,7-dichloro-.

- the NIST WebBook. Quinoline, 4,7-dichloro-.

- MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022-01-24).

Sources

5,8-Dichloroquinoline safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with applications in chemical synthesis and drug discovery. As with many halogenated heterocycles, this compound and its parent structure, quinoline, present potential health and safety risks that necessitate stringent handling protocols. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. By integrating established safety principles with an understanding of the compound's chemical properties, this document serves as an essential resource for laboratory personnel to mitigate risks and ensure a safe research environment.

Hazard Identification and Toxicological Profile

The primary hazards are associated with the quinoline core, which is classified as a probable human carcinogen (Group B2) by the EPA and is suspected of causing genetic defects.[1][2][3] Animal studies have shown that quinoline can cause liver cancer and may also damage the liver with chronic exposure.[1][4] Halogenated derivatives can exhibit unique toxicological profiles, often involving skin, eye, and respiratory irritation.

Key Potential Hazards:

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related compounds.[2][5]

-

Skin and Eye Irritation: Dichloroquinoline derivatives are known to cause skin and serious eye irritation.[5][6][7] Direct contact can lead to redness, pain, and in severe cases, chemical burns and eye damage.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][8][9]

-

Carcinogenicity and Mutagenicity: The quinoline backbone is a known hepatocarcinogen in animals and a mutagen.[1][4] Therefore, this compound should be handled with extreme caution as a potential carcinogen and mutagen.[1]

-

Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[2][10] All releases to the environment must be avoided.

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for designing safe experiments and for emergency planning.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [11] |

| Molecular Weight | 198.05 g/mol | [11] |

| Appearance | Solid (form may vary) | Assumed based on analogs |

| Melting Point | 97-98 °C | [11] |

| Boiling Point | Not available | [11] |

| Solubility | Insoluble in water; likely soluble in organic solvents like acetone, benzene, and ethanol. | [9] |

| Stability | Stable under normal conditions. May be light-sensitive. | [9][12] |

Exposure Controls and Personal Protection

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential for minimizing exposure. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted inside a properly functioning chemical fume hood.[13][14] This is the primary barrier to prevent inhalation of the compound. Keep the sash at the lowest possible working height.[13]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Access Control: Designate specific areas for handling and storing this compound and restrict access to authorized personnel only.[15]

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Equipment | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation or damage.[7][13] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Always check the manufacturer's glove compatibility data. Dispose of gloves immediately if contamination is suspected.[13][15] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[9][15] |

| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[13][16] | Minimizes inhalation of harmful dust and vapors.[13] |

Safe Handling and Storage Protocol

Step-by-Step Handling Protocol (Solid Compound)

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[13] Assemble all necessary equipment (spatulas, weigh paper, glassware).

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable, plastic-backed absorbent liner inside the fume hood to contain any spills.[15] Carefully transfer the required amount of this compound, minimizing the generation of dust.[8]

-

Container Management: Keep the source container tightly closed when not in use.[12][17]

-

Decontamination: After handling, decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[13]

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][16]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][12][17]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12][17] The storage area should be clearly labeled with a hazard warning.

-

Incompatible Materials: Avoid strong oxidizing agents.[18]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek prompt medical attention.[16][17]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]

Accidental Release Measures (Spill Response)

Caption: A stepwise workflow for responding to a solid chemical spill.

-

Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

-

Secure Area: Prevent entry into the spill area. Ensure adequate ventilation (fume hood).[17]

-

Cleanup: For a small spill, gently sweep or vacuum the solid material, avoiding dust generation.[8] Place the collected material into a sealed, labeled container for hazardous waste. Do not add water.

-

Decontamination: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.[13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[17]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[17][19]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]

Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.[20]

-

Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container.[13] Do not mix with non-halogenated waste.[13]

-

Containers: Use a robust, sealed container for waste collection.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Conclusion

While this compound is a valuable compound in research, its structural relationship to known carcinogens and irritants demands a cautious and well-documented approach to safety. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate PPE, and following rigorous handling and disposal protocols, researchers can effectively mitigate the risks associated with this chemical. The causality is clear: responsible chemical management, grounded in a thorough understanding of potential hazards, is paramount to ensuring the safety of laboratory personnel and the integrity of scientific research.

References

-

State of New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

Szymańska, J. A. (2014). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (2023). 5,7-Dichloro-8-hydroxyquinoline Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Quinoline Hazard Summary. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Hashimoto, K., et al. (1976). The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. Toxicology, 6(1), 41-6. Retrieved from [Link]

-

Melander, R. J., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(3), 651-657. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.nl [fishersci.nl]

- 8. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. orgsyn.org [orgsyn.org]

Methodological & Application

The Strategic Functionalization of 5,8-Dichloroquinoline: A Guide to Regioselective Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, celebrated for its "privileged" structural attributes that confer a wide range of biological activities and physicochemical properties. Among the diverse array of quinoline derivatives, 5,8-dichloroquinoline stands out as a versatile, yet challenging, building block. Its two chlorine atoms, situated on the benzenoid ring, offer distinct opportunities for sequential and regioselective functionalization. However, the subtle differences in the electronic and steric environments of the C5 and C8 positions demand a nuanced understanding of modern synthetic methodologies to achieve controlled chemical transformations.

This guide provides an in-depth exploration of the use of this compound in organic synthesis, moving beyond a simple recitation of steps to elucidate the underlying principles that govern reaction outcomes. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Concepts: Navigating the Reactivity Landscape of this compound

The synthetic utility of this compound is predicated on the differential reactivity of its two chlorine atoms. While both are attached to an aromatic ring, their positions relative to the heterocyclic nitrogen atom and the overall electronic distribution of the quinoline system create a subtle hierarchy of reactivity. Generally, in the absence of a directing group, the C-Cl bonds on the benzenoid ring of a quinoline are less reactive than those at the C2 and C4 positions on the pyridinoid ring. However, when considering only the C5 and C8 positions, factors such as steric hindrance and the potential for chelation can influence which site is more susceptible to reaction.

Modern synthetic chemistry offers a powerful toolkit for the selective functionalization of such dihaloarenes. The two primary strategies discussed herein are:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Their high functional group tolerance and the ability to tune reactivity through the choice of catalyst, ligand, and reaction conditions make them ideal for the selective modification of substrates like this compound.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a halide. The success of SNAr is highly dependent on the electronic nature of the substrate and the nucleophile, as well as the reaction conditions.

The following sections will provide detailed protocols and mechanistic insights for the application of these powerful synthetic tools to the this compound scaffold.

Application Note 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for the construction of biaryl and heteroaryl-aryl structures. The reaction's efficacy stems from a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand is critical, as it influences the catalyst's stability, activity, and, crucially, its selectivity.

Causality Behind Experimental Choices:

When functionalizing a dihaloarene like this compound, achieving mono-substitution is often the primary goal. The key to regioselectivity lies in exploiting the subtle differences in the reactivity of the C5-Cl and C8-Cl bonds. While direct comparative studies on this compound are not abundant, principles derived from related systems suggest that the C5 position may be slightly more sterically accessible. However, electronic effects can also play a significant role, and the precise outcome can be highly dependent on the chosen catalytic system.